molecular formula C14H14O2 B6296081 3-Methyl-naphthalene-1-carboxylic acid ethyl ester CAS No. 92495-90-4

3-Methyl-naphthalene-1-carboxylic acid ethyl ester

Cat. No. B6296081
CAS RN: 92495-90-4
M. Wt: 214.26 g/mol
InChI Key: HEXFPIFGAJCLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-naphthalene-1-carboxylic acid ethyl ester is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.26 g/mol . The IUPAC name for this compound is ethyl 3-methylnaphthalene-1-carboxylate .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C14H14O2/c1-3-16-14(15)13-9-10(2)8-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

The compound is a light yellow liquid . It has a topological polar surface area of 26.3 Ų and a XLogP3-AA value of 3.8, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Mechanism of Action

3-Methyl-naphthalene-1-carboxylic acid ethyl ester acts as a substrate for enzymes, which catalyze the reaction of the ester with other molecules. The reaction of this compound with other molecules is a reversible reaction, meaning that the reaction can be reversed and the this compound will be regenerated. This reversible reaction is important for the study of enzymes, as it allows researchers to study the mechanism of action of the enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the mechanism of action of enzymes, as well as to study the structure and function of proteins and other biological molecules. It has also been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on the human body.

Advantages and Limitations for Lab Experiments

3-Methyl-naphthalene-1-carboxylic acid ethyl ester is a versatile compound and has many advantages for lab experiments. It is easy to synthesize and is stable in a variety of conditions. It also has a low toxicity, making it safe to use in lab experiments. However, this compound is also limited in its use, as it is not soluble in water and must be used in a solvent.

Future Directions

3-Methyl-naphthalene-1-carboxylic acid ethyl ester has a wide range of potential future applications. It could be used to develop new drugs, study the effects of environmental pollutants on the human body, or study the mechanism of action of enzymes. It could also be used to study the structure and function of proteins and other biological molecules. Additionally, this compound could be used to study the effects of drugs on the human body or to develop new fragrances and flavors.

Synthesis Methods

3-Methyl-naphthalene-1-carboxylic acid ethyl ester is typically synthesized by a two-step process. First, a Grignard reaction is used to form a Grignard reagent from a naphthalene derivative, such as naphthalene-1-carboxylic acid. This is then reacted with an alkyl halide, such as ethyl bromide, to form the desired product, this compound.

Scientific Research Applications

3-Methyl-naphthalene-1-carboxylic acid ethyl ester has been used in a variety of scientific research applications, ranging from drug synthesis to the study of enzymes. It has been used to synthesize drugs, such as the anti-inflammatory drug ibuprofen, as well as to study the mechanism of action of enzymes. It has also been used to study the structure and function of proteins and other biological molecules.

properties

IUPAC Name

ethyl 3-methylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-3-16-14(15)13-9-10(2)8-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXFPIFGAJCLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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